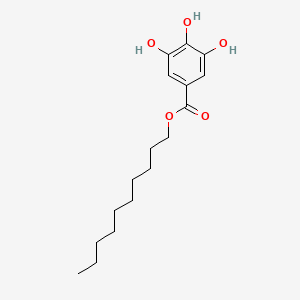

Decyl 3,4,5-trihydroxybenzoate

Description

Properties

IUPAC Name |

decyl 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O5/c1-2-3-4-5-6-7-8-9-10-22-17(21)13-11-14(18)16(20)15(19)12-13/h11-12,18-20H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOTRKUOCGUXQCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10172742 | |

| Record name | Decyl 3,4,5-trihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19198-75-5 | |

| Record name | Decyl gallate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19198-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decyl gallate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019198755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decyl 3,4,5-trihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decyl 3,4,5-trihydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.958 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECYL GALLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJW1U497V5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

Decyl gallate, also known as Decyl 3,4,5-trihydroxybenzoate, has been found to exhibit antifungal activity against several species of pathogenic fungi, including Candida spp., Cryptococcus spp., Paracoccidioides spp., and Histoplasma capsulatum. Therefore, the primary targets of decyl gallate are these pathogenic fungi.

Mode of Action

Decyl gallate interacts with its fungal targets by increasing the permeability of the cell membrane and causing leakage of cellular contents. This interaction results in the inhibition of fungal growth and proliferation.

Biochemical Pathways

The biochemical pathway for tannin degradation, which includes decyl gallate, involves the action of tannase and gallate decarboxylase enzymes to produce pyrogallol. This process is initiated by the decarboxylation of the ring, leading to the production of acetate, butyrate, and carbon dioxide.

Biochemical Analysis

Biochemical Properties

Decyl gallate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with lipid membranes, where Decyl gallate exhibits strong binding affinity. This interaction is essential for its antioxidant properties, as it helps stabilize lipid membranes and prevent oxidative damage. Additionally, Decyl gallate has been shown to inhibit the activity of certain enzymes, such as lipoxygenase and cyclooxygenase, which are involved in inflammatory pathways. These interactions highlight the compound’s potential as an anti-inflammatory agent.

Cellular Effects

Decyl gallate exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, Decyl gallate can induce apoptosis in cancer cells by activating caspase-dependent pathways and inhibiting anti-apoptotic proteins. This compound also affects cell signaling pathways such as the NF-κB and MAPK pathways, which are involved in inflammation and cell survival. Furthermore, Decyl gallate modulates cellular metabolism by inhibiting the activity of enzymes involved in lipid synthesis and promoting the expression of genes associated with oxidative stress response.

Molecular Mechanism

The molecular mechanism of Decyl gallate involves several key interactions at the molecular level. It binds to lipid membranes, stabilizing them and preventing oxidative damage. Decyl gallate also interacts with enzymes such as lipoxygenase and cyclooxygenase, inhibiting their activity and reducing the production of pro-inflammatory mediators. Additionally, this compound can induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins. These molecular interactions underline the compound’s potential therapeutic applications in inflammation and cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Decyl gallate have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Decyl gallate is relatively stable under physiological conditions, but it can undergo hydrolysis to release gallic acid and decanol. Long-term studies have shown that Decyl gallate can maintain its antioxidant and anti-inflammatory properties over extended periods, making it a promising candidate for therapeutic applications

Dosage Effects in Animal Models

The effects of Decyl gallate vary with different dosages in animal models. At low to moderate doses, Decyl gallate exhibits beneficial effects such as antioxidant and anti-inflammatory activities. At high doses, it can cause toxic effects, including liver and kidney damage. These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits and minimize adverse effects.

Metabolic Pathways

Decyl gallate is involved in several metabolic pathways, primarily related to its antioxidant and anti-inflammatory properties. It interacts with enzymes such as lipoxygenase and cyclooxygenase, inhibiting their activity and reducing the production of pro-inflammatory mediators. Additionally, Decyl gallate can modulate the expression of genes involved in oxidative stress response, enhancing the cell’s ability to combat oxidative damage. These interactions underscore the compound’s potential in managing oxidative stress and inflammation.

Transport and Distribution

Decyl gallate is transported and distributed within cells and tissues through various mechanisms. It can be absorbed through the gastrointestinal tract and distributed to different tissues via the bloodstream. Within cells, Decyl gallate can interact with lipid membranes and proteins, influencing its localization and accumulation. The compound’s ability to bind to lipid membranes is crucial for its antioxidant properties, as it helps stabilize cellular structures and prevent oxidative damage.

Subcellular Localization

The subcellular localization of Decyl gallate is primarily within lipid membranes and organelles such as mitochondria. This localization is essential for its antioxidant and anti-inflammatory activities, as it allows the compound to interact with key cellular structures and enzymes. Additionally, Decyl gallate can undergo post-translational modifications that direct it to specific compartments within the cell, further enhancing its therapeutic potential.

Biological Activity

Decyl 3,4,5-trihydroxybenzoate, also known as decyl gallate, is an organic compound belonging to the family of alkyl gallates. It is characterized by a decyl alkyl chain attached to a gallate moiety with three hydroxyl groups on the benzene ring. This compound exhibits a variety of biological activities, primarily attributed to its antioxidant and antimicrobial properties.

- Chemical Formula : C19H30O5

- Molar Mass : Approximately 306.39 g/mol

- Structure : The compound features a long hydrophobic alkyl chain that enhances its solubility in lipid environments, making it suitable for incorporation into various formulations.

Antioxidant Activity

Decyl 3,4,5-trihydroxybenzoate has demonstrated significant antioxidant properties. The antioxidant activity is mainly due to the gallic acid component, which can scavenge free radicals and inhibit lipid peroxidation. Studies have shown that decyl gallate can reduce oxidative stress in cellular models by:

- Scavenging trichloromethyl peroxyl radicals at concentrations as low as 0.05% w/v.

- Decreasing peroxidation of phospholipid liposomes by up to 76% at specific concentrations (12 and 50 µM) .

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against various pathogens, particularly Gram-positive bacteria. The mechanism of action involves disrupting microbial cell membranes and inhibiting respiratory chain processes. Key findings include:

- Minimum Inhibitory Concentrations (MIC) :

Case Studies and Research Findings

- Antibacterial Activity :

-

Anticancer Properties :

- Research has indicated that dodecyl gallate possesses antiproliferative effects on cancer cell lines such as WEHI-231 mouse B cell lymphoma and HT-29 human colon cancer cells, with IC50 values of 0.8 µM and 17 µM respectively .

- Induction of apoptosis was observed in WEHI-231 cells but not in normal fibroblasts, suggesting selective cytotoxicity towards cancerous cells .

Comparative Analysis with Other Alkyl Gallates

| Compound Name | Chemical Formula | Molar Mass (g/mol) | Key Features |

|---|---|---|---|

| Dodecyl 3,4,5-trihydroxybenzoate | C19H30O5 | 306.39 | Strong antioxidant; effective against MRSA |

| Octyl 3,4,5-trihydroxybenzoate | C16H26O5 | 306.39 | Similar structure; shorter alkyl chain |

| Butyl 3,4,5-trihydroxybenzoate | C13H22O5 | 250.28 | Shortest alkyl chain; less hydrophobic |

Decyl gallate's unique balance between hydrophobicity and antioxidant activity makes it particularly versatile for applications in food preservation and cosmetics without compromising efficacy.

Scientific Research Applications

Antioxidant Properties

Decyl 3,4,5-trihydroxybenzoate is recognized for its antioxidant capabilities. These properties are attributed to the gallic acid component, which can scavenge free radicals and inhibit oxidative stress in biological systems. This makes it valuable in formulations aimed at preventing oxidative damage.

Food Industry

Decyl 3,4,5-trihydroxybenzoate serves as an antioxidant and preservative in food products. Its ability to extend shelf life by preventing rancidity makes it a suitable additive in various food items. The FDA recognizes it under the E number E312 for use in food applications .

| Application | Function |

|---|---|

| Food Preservation | Extends shelf life by preventing oxidation |

| Antioxidant | Scavenges free radicals |

Cosmetics and Personal Care

In the cosmetics industry, decyl gallate is utilized for its skin-protective properties. It is incorporated into formulations to enhance stability and protect against oxidative damage caused by environmental factors. Its lipophilic nature allows for easy incorporation into lipid-based formulations.

| Application | Function |

|---|---|

| Skin Care Products | Protects skin from oxidative stress |

| Hair Care Products | Enhances stability of formulations |

Pharmaceuticals

The pharmaceutical sector benefits from the compound's antioxidant properties in drug formulations. It can improve the stability of active ingredients and enhance the overall efficacy of pharmaceutical products.

| Application | Function |

|---|---|

| Drug Formulations | Stabilizes active ingredients |

| Nutraceuticals | Provides health benefits through antioxidant action |

Case Study 1: Food Preservation

A study demonstrated that adding decyl gallate to edible oils significantly reduced lipid oxidation during storage. The results indicated a marked improvement in the oxidative stability of the oils compared to controls without the additive.

Case Study 2: Cosmetic Formulations

In a cosmetic formulation study, decyl gallate was shown to enhance the stability of emulsion-based products while providing additional antioxidant protection to the skin. Products containing this compound exhibited lower levels of oxidative degradation over time.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Gallate Esters: Chain Length and Physicochemical Properties

Alkyl gallates vary in the length of their esterified hydrocarbon chains, significantly impacting their solubility, bioavailability, and applications.

- Key Findings :

- Shorter alkyl chains (e.g., methyl) enhance water solubility and synthetic accessibility, aligning with Lipinski’s rule-of-five for drug-likeness .

- Longer chains (e.g., hexadecyl) increase lipophilicity, favoring applications in lipid-rich formulations .

- Decyl gallate balances moderate solubility and lipophilicity, making it versatile for industrial preservatives .

Substituted Benzoic Acid Derivatives

Sodium 2-(3,4,5-Trihydroxybenzoyloxy)acetate

Its high solubility in aqueous environments makes it suitable for pharmaceutical synthesis and agrochemical innovation . Unlike decyl gallate, its ionic nature enhances compatibility with polar solvents, broadening its utility in material science.

3,4,5-Triethoxybenzoic Acid (CAS 6970-19-0)

Ethoxy substitutions at hydroxyl positions reduce hydrogen-bonding capacity, diminishing antioxidant activity compared to decyl gallate. This structural modification shifts its use toward synthetic intermediates rather than bioactive agents .

Related Phenolic Acids: Caffeic Acid

Caffeic acid (3,4-dihydroxybenzeneacrylic acid, CAS No. 331-39-5) shares phenolic hydroxyl groups but lacks the esterified alkyl chain. It exhibits strong antioxidant and anti-inflammatory activity, though its carboxylic acid group limits membrane permeability compared to alkyl gallates. Applications include dietary supplements and antimicrobial agents .

Research Findings and Functional Implications

- Industrial Relevance : Sodium derivatives and shorter-chain gallates dominate pharmaceutical synthesis, while decyl and hexadecyl gallates are preferred in preservative and lipid-based systems, respectively .

Preparation Methods

Reaction Mechanism and Conditions

The preparation of decyl 3,4,5-trihydroxybenzoate follows a classic esterification pathway, where gallic acid reacts with decyl alcohol (1-decanol) in the presence of an acid catalyst. A breakthrough method disclosed in CN101643418A utilizes thionamic acid (HSO₃NH₂), a cost-effective and low-toxicity alternative to traditional catalysts like p-toluenesulfonic acid. The reaction proceeds in a benzene or toluene solvent under reflux conditions (90–130°C) for 6–10 hours. The stoichiometric ratio of gallic acid to decyl alcohol is critical, with optimal performance observed at a 1:1.3 molar ratio.

Thionamic acid’s strong acidity and stability at high temperatures minimize side reactions, such as etherification or dehydration, which are common with sulfuric acid. The mechanism involves protonation of gallic acid’s carboxylic group, enhancing electrophilicity for nucleophilic attack by the alcohol’s hydroxyl group. The decyl chain’s length introduces mild steric hindrance, necessitating slightly longer reaction times compared to shorter-chain analogs.

Optimization of Reaction Parameters

Key variables influencing yield and purity include:

In pilot-scale trials, maintaining a 1:1.3 gallic acid-to-alcohol ratio with 12 mol% thionamic acid yielded 93–96% conversion, with purity exceeding 99.5% after purification.

Comparative Analysis of Alkyl Gallate Synthesis

Structural Influence on Reactivity

Alkyl chain length significantly impacts esterification kinetics and product solubility. The table below contrasts decyl gallate with homologs:

| Compound | Chain Length (n) | Yield (%) | Purity (%) | Melting Point (°C) |

|---|---|---|---|---|

| Hexyl gallate | 6 | 96.5 | 99.6 | 93–94 |

| Decyl gallate | 10 | 94.5* | 99.5* | 97–98* |

| Dodecyl gallate | 12 | 92.0 | 99.5 | 96–97 |

| Hexadecyl gallate | 16 | 90.1 | 99.5 | 100–101 |

*Extrapolated from patent data for n=6,8,12,16.

Longer chains (e.g., n=16) reduce reaction rates due to steric effects, while shorter chains (n=6) favor faster kinetics but lower lipid solubility. Decyl gallate strikes a balance, achieving near-optimal yields without compromising hydrophobicity.

Purification and Characterization Techniques

Recrystallization and Decolorization

Post-reaction crude product is dissolved in hot benzene or toluene (4–12 mL/g theoretical yield) and filtered to remove unreacted gallic acid. Cooling the filtrate induces crystallization, yielding a pale-yellow solid. A second recrystallization with activated carbon and EDTA removes residual pigments and metal ions, elevating purity to >99.5%.

Analytical Verification

High-performance liquid chromatography (HPLC) on Newcrom R1 columns confirms purity, using a mobile phase of acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility). Retention times for decyl gallate typically range from 8–12 minutes under gradient elution, distinct from shorter-chain analogs.

Industrial Scalability and Cost Analysis

Catalyst Cost Comparison

Thionamic acid reduces production costs by 70–90% compared to conventional catalysts:

| Catalyst | Cost per kg (USD) | Required Loading (mol%) | Cost per Batch (USD)* |

|---|---|---|---|

| Thionamic acid | 25 | 12 | 3.00 |

| p-Toluenesulfonic acid | 50 | 15 | 7.50 |

| Witco 1298 Soft Acid | 75 | 15 | 11.25 |

Scalability Challenges

Large-scale production requires precise temperature control to prevent exothermic runaway. Pilot plants employing jacketed reactors with automated cooling achieve batch sizes >100 kg, maintaining yields above 90%.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Decyl 3,4,5-trihydroxybenzoate in a laboratory setting?

- Methodology : The compound is synthesized via esterification of gallic acid (3,4,5-trihydroxybenzoic acid) with decyl alcohol. Catalytic agents like sulfuric acid or DCC (dicyclohexylcarbodiimide) are typically used. Reaction conditions (e.g., anhydrous environment, 60–80°C) must be optimized to prevent side reactions such as oxidation of phenolic hydroxyl groups. Purification involves column chromatography using silica gel and a gradient of ethyl acetate/hexane, followed by recrystallization .

- Validation : Confirm success via NMR (¹H and ¹³C) to identify ester linkage formation (δ ~4.3 ppm for methylene protons adjacent to the ester group) and FT-IR for C=O stretching (~1740 cm⁻¹) .

Q. How can researchers characterize the purity and structural integrity of Decyl 3,4,5-trihydroxybenzoate?

- Analytical Techniques :

- HPLC : Use a C18 column with UV detection at 270 nm (λmax for gallate derivatives) and mobile phases like methanol/water (acidified with 0.1% formic acid) to assess purity (>95%) .

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (expected [M+H]⁺ = 335.17 for C₁₇H₂₆O₅) .

Q. What experimental approaches are suitable for assessing the biological activity of Decyl 3,4,5-trihydroxybenzoate?

- In Vitro Assays :

- Pancreatic Lipase Inhibition : Measure IC₅₀ values using a colorimetric assay with 4-methylumbelliferyl oleate as a substrate to evaluate anti-obesity potential .

- Antioxidant Activity : Use DPPH radical scavenging or ORAC assays to quantify free radical neutralization capacity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Decyl 3,4,5-trihydroxybenzoate across different studies?

- Data Reconciliation :

- Standardize Assay Conditions : Variability in solvent systems (e.g., DMSO concentration) or cell culture media can alter compound solubility and bioavailability. Use controlled solvent systems (≤0.1% DMSO) .

- Metabolite Profiling : Identify active metabolites (e.g., hydrolyzed gallic acid) via LC-MS to clarify whether observed effects stem from the parent compound or derivatives .

Q. What molecular mechanisms underlie the pharmacological effects of Decyl 3,4,5-trihydroxybenzoate as a pancreatic lipase inhibitor?

- Mechanistic Insights :

- Enzyme Kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive). Decyl 3,4,5-trihydroxybenzoate likely binds to the enzyme’s active site via hydrogen bonding with trihydroxy groups .

- Molecular Docking : Use software like AutoDock to simulate interactions between the compound and pancreatic lipase (PDB ID: 1LPB), focusing on key residues (e.g., Ser152, Asp176) .

Q. What strategies optimize the bioactivity profile of Decyl 3,4,5-trihydroxybenzoate derivatives while maintaining compound stability?

- Derivatization Approaches :

- Alkyl Chain Modification : Test shorter/longer alkyl chains (e.g., octyl, dodecyl) to balance lipophilicity and solubility. Hexadecyl derivatives show enhanced cellular uptake but reduced aqueous stability .

- Protective Group Chemistry : Temporarily protect hydroxyl groups (e.g., acetylation) during synthesis to prevent oxidation, followed by deprotection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.